molecular formula C25H23ClN2O5 B4194143 Methyl 2-{[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenyl)carbonyl]amino}benzoate

Methyl 2-{[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenyl)carbonyl]amino}benzoate

Cat. No.: B4194143
M. Wt: 466.9 g/mol
InChI Key: ZQZAEHLVDFAPPU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoyl)amino]benzoate is a complex organic compound with the molecular formula C18H18ClNO4. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with propanoyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-2-methylphenoxy)propanoyl chloride.

    Amidation Reaction: The intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 2-[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(4-chloro-2-methylphenoxy)propanoyl)amino)benzoate
  • Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)benzoate
  • 2-Methoxyethyl 4-((2-(4-chloro-2-methylphenoxy)propanoyl)amino)benzoate

Uniqueness

Methyl 2-[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoyl)amino]benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-[[4-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5/c1-15-14-18(26)10-13-22(15)33-16(2)23(29)27-19-11-8-17(9-12-19)24(30)28-21-7-5-4-6-20(21)25(31)32-3/h4-14,16H,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAEHLVDFAPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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